molecular formula C21H14O4S B2835521 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl thiophene-2-carboxylate CAS No. 869080-31-9

4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl thiophene-2-carboxylate

Cat. No.: B2835521
CAS No.: 869080-31-9
M. Wt: 362.4
InChI Key: VWIXVPZWRMWZIR-UHFFFAOYSA-N
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Description

4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl thiophene-2-carboxylate is a complex organic compound that belongs to the class of chromen-2-one derivatives These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl thiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the chromen-2-one core. This can be achieved through the Pechmann condensation, where phenol reacts with β-keto ester in the presence of a strong acid catalyst like sulfuric acid.

    Pechmann Condensation:

Next, the chromen-2-one derivative undergoes a Friedel-Crafts acylation to introduce the phenyl group at the 3-position.

    Friedel-Crafts Acylation:

Finally, the thiophene-2-carboxylate moiety is introduced through an esterification reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the chromen-2-one core or the thiophene moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the phenyl or thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl thiophene-2-carboxylate has been investigated for its potential as an anti-inflammatory and antioxidant agent. Its ability to interact with biological molecules makes it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Studies have shown that chromen-2-one derivatives can exhibit anti-cancer, anti-microbial, and anti-viral activities, making this compound a subject of interest for pharmaceutical research.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate
  • 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl benzoate

Uniqueness

Compared to similar compounds, 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl thiophene-2-carboxylate is unique due to the presence of the thiophene-2-carboxylate moiety. This structural feature can enhance its biological activity and chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4-methyl-2-oxo-3-phenylchromen-7-yl) thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O4S/c1-13-16-10-9-15(24-20(22)18-8-5-11-26-18)12-17(16)25-21(23)19(13)14-6-3-2-4-7-14/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIXVPZWRMWZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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